molecular formula C7H3Br2ClO4S B1429967 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid CAS No. 1432679-77-0

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Cat. No. B1429967
M. Wt: 378.42 g/mol
InChI Key: LQYPWHNQYGXWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is a chemical compound with the molecular formula C7H3Br2ClO4S . It has a molecular weight of 378.43 . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Molecular Structure Analysis

The InChI code for “2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is 1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” has a molecular weight of 378.43 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .

Scientific Research Applications

Chemical Synthesis and Biological Activity

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid plays a role in the synthesis of various biologically active compounds. Havaldar and Khatri (2006) described its use in producing compounds with potential biological activity. Specifically, it was involved in synthesizing 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-l,3,4-oxadiazolin-5-thiones, which were then screened for their biological activity (Havaldar & Khatri, 2006).

Antimicrobial Activity

This chemical has also been used in the creation of compounds with antimicrobial properties. Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives using a similar compound, which demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013). Similarly, Limban et al. (2008) reported the antimicrobial activity of thioureides derived from a related benzoic acid compound, showing effectiveness against various microbial strains (Limban et al., 2008).

Potential Herbicide Applications

Research by Cremlyn and Cronje (1979) indicated the potential of chlorohydroxybenzenesulfonyl derivatives, closely related to 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, as herbicides. Their study focused on the spectral characteristics and possible applications of these compounds in agriculture (Cremlyn & Cronje, 1979).

Plant Growth Regulation

The effect of similar benzoic acid derivatives on plant growth has been studied. Pybus et al. (1959) explored the physiological activity of chloro- and methyl-substituted benzoic acids in various plant growth tests, suggesting the potential of these compounds in regulating plant growth (Pybus et al., 1959).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid, such as 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, have been evaluated for various therapeutic applications. Salem et al. (2002) synthesized and evaluated benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, indicating their potential in treating conditions related to these enzymes (Salem et al., 2002).

properties

IUPAC Name

2,4-dibromo-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPWHNQYGXWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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